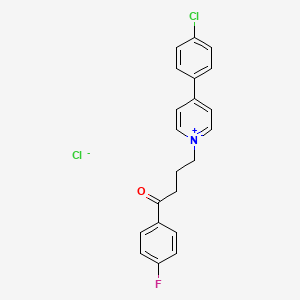
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is a synthetic organic compound characterized by the presence of a fluorobutyrophenone group and a chlorophenylpyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium typically involves a multi-step process. One common method includes the reaction of 4-chloropyridine with 4-fluorobutyrophenone under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4’-Fluorobutyrophenone)-4-(4-bromophenyl)pyridinium
- N-(4’-Fluorobutyrophenone)-4-(4-methylphenyl)pyridinium
- N-(4’-Fluorobutyrophenone)-4-(4-nitrophenyl)pyridinium
Uniqueness
N-(4’-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is unique due to the presence of both fluorobutyrophenone and chlorophenylpyridinium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium, also known as a metabolite of haloperidol, has been the subject of various studies due to its significant biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a pyridinium derivative with a fluorobutyrophenone moiety and a chlorophenyl group. Its structure allows for interactions with various biological targets, influencing its pharmacological properties.
The compound primarily exerts its effects through interactions with neurotransmitter systems, particularly dopamine receptors. The following mechanisms have been identified:
- Dopaminergic Neurotoxicity : Research indicates that the compound binds to neuromelanin in dopaminergic neurons, leading to neurotoxicity. In vitro studies showed that exposure to approximately 100 µM of the compound significantly decreased the survivability of dopaminergic neurons without being inhibited by dopamine transporter (DAT) inhibitors .
- Binding Affinity : Binding studies revealed two classes of binding sites for the compound on neuromelanin: high affinity (Kd1 = 20.2 nM) and low affinity (Kd2 = 4.0 µM), suggesting a reversible interaction that may contribute to its neurotoxic effects .
Neuropharmacological Effects
The compound has demonstrated significant effects on dopaminergic neurons, which are crucial for motor control and reward pathways. Its toxicity profile raises concerns regarding its use in therapeutic settings.
- Neurotoxicity Studies : In primary cultures from rat embryonic mesencephalon, this compound was shown to decrease neuron viability significantly . This effect is attributed not only to receptor interaction but also to its binding properties with neuromelanin.
Case Studies and Research Findings
- Neurotoxicity in Cultured Neurons :
- Binding Studies :
- Comparative Studies with Haloperidol :
Data Table: Biological Activity Overview
Properties
CAS No. |
150214-90-7 |
|---|---|
Molecular Formula |
C21H18Cl2FNO |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C21H18ClFNO.ClH/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18;/h3-12,14-15H,1-2,13H2;1H/q+1;/p-1 |
InChI Key |
MRTIGXLIXIMHNN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(=O)C3=CC=C(C=C3)F)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















